Tumor-Initiating Activity: BP-9,10-oxide vs. BP-11,12-oxide vs. Anti-BPDE vs. Parent BaP
In a direct head-to-head comparison using a two-stage mouse skin tumorigenesis assay (topical application to CD-1 mice, promotion with 12-O-tetradecanoylphorbol-13-acetate), benzo(a)pyrene-9,10-oxide possessed only approximately 2% of the tumor-initiating activity of the parent compound benzo(a)pyrene. By contrast, benzo(a)pyrene-11,12-oxide showed approximately 10% activity, while (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (the anti-diol-epoxide, BPDE) exhibited approximately 20–30% of the activity of BaP [1]. This places BP-9,10-oxide among the weakest tumor-initiating arene oxides of BaP, a critical feature for its use as a negative or low-activity control in oncogenesis studies.
| Evidence Dimension | Tumor-initiating activity relative to benzo(a)pyrene (set as 100%) |
|---|---|
| Target Compound Data | Approximately 2% of BaP activity |
| Comparator Or Baseline | Benzo(a)pyrene-11,12-oxide: approximately 10%; Anti-BPDE: approximately 20–30%; Benzo(a)pyrene: 100% |
| Quantified Difference | BP-9,10-oxide is ~5-fold weaker than BP-11,12-oxide and ~10–15-fold weaker than anti-BPDE as a tumor initiator |
| Conditions | Two-stage mouse skin tumorigenesis; CD-1 mice; topical application; TPA as promoter (Cancer Res 1977) |
Why This Matters
This data proves that BP-9,10-oxide is functionally distinct from other BaP arene oxides and is the appropriate choice when a low-tumorigenic non-K-region epoxide standard or negative control is required.
- [1] Slaga TJ, Bracken WM, Viaje A, Levin W, Yagi H, Jerina DM, Conney AH. Comparison of the tumor-initiating activities of benzo(a)pyrene arene oxides and diol-epoxides. Cancer Res. 1977 Nov;37(11):4130-4133. PMID: 908047. View Source
